Cas no 1396765-11-9 (1-(3,4-difluorobenzoyl)-4-(4-phenyl-4H-1,2,4-triazol-3-yl)methylpiperazine)

1-(3,4-difluorobenzoyl)-4-(4-phenyl-4H-1,2,4-triazol-3-yl)methylpiperazine 化学的及び物理的性質
名前と識別子
-
- 1-(3,4-difluorobenzoyl)-4-(4-phenyl-4H-1,2,4-triazol-3-yl)methylpiperazine
- (3,4-difluorophenyl)(4-((4-phenyl-4H-1,2,4-triazol-3-yl)methyl)piperazin-1-yl)methanone
- (3,4-difluorophenyl)-[4-[(4-phenyl-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]methanone
- F6240-2545
- 1-(3,4-difluorobenzoyl)-4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazine
- AKOS024541992
- 1396765-11-9
-
- インチ: 1S/C20H19F2N5O/c21-17-7-6-15(12-18(17)22)20(28)26-10-8-25(9-11-26)13-19-24-23-14-27(19)16-4-2-1-3-5-16/h1-7,12,14H,8-11,13H2
- InChIKey: BIGHBXNYJOBGTC-UHFFFAOYSA-N
- SMILES: FC1=C(C=CC(=C1)C(N1CCN(CC2=NN=CN2C2C=CC=CC=2)CC1)=O)F
計算された属性
- 精确分子量: 383.15576657g/mol
- 同位素质量: 383.15576657g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 28
- 回転可能化学結合数: 4
- 複雑さ: 525
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 54.3Ų
- XLogP3: 2.1
1-(3,4-difluorobenzoyl)-4-(4-phenyl-4H-1,2,4-triazol-3-yl)methylpiperazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6240-2545-20mg |
1-(3,4-difluorobenzoyl)-4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazine |
1396765-11-9 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6240-2545-10μmol |
1-(3,4-difluorobenzoyl)-4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazine |
1396765-11-9 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6240-2545-1mg |
1-(3,4-difluorobenzoyl)-4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazine |
1396765-11-9 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6240-2545-2μmol |
1-(3,4-difluorobenzoyl)-4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazine |
1396765-11-9 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6240-2545-20μmol |
1-(3,4-difluorobenzoyl)-4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazine |
1396765-11-9 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6240-2545-10mg |
1-(3,4-difluorobenzoyl)-4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazine |
1396765-11-9 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6240-2545-5μmol |
1-(3,4-difluorobenzoyl)-4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazine |
1396765-11-9 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6240-2545-3mg |
1-(3,4-difluorobenzoyl)-4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazine |
1396765-11-9 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6240-2545-30mg |
1-(3,4-difluorobenzoyl)-4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazine |
1396765-11-9 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F6240-2545-40mg |
1-(3,4-difluorobenzoyl)-4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazine |
1396765-11-9 | 40mg |
$140.0 | 2023-09-09 |
1-(3,4-difluorobenzoyl)-4-(4-phenyl-4H-1,2,4-triazol-3-yl)methylpiperazine 関連文献
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
-
Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
1-(3,4-difluorobenzoyl)-4-(4-phenyl-4H-1,2,4-triazol-3-yl)methylpiperazineに関する追加情報
Introduction to 1-(3,4-difluorobenzoyl)-4-(4-phenyl-4H-1,2,4-triazol-3-yl)methylpiperazine (CAS No. 1396765-11-9)
1-(3,4-difluorobenzoyl)-4-(4-phenyl-4H-1,2,4-triazol-3-yl)methylpiperazine (CAS No. 1396765-11-9) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a piperazine ring, a triazole moiety, and a difluorobenzoyl group. These structural elements contribute to its potential therapeutic applications and pharmacological properties.
The 1-(3,4-difluorobenzoyl)-4-(4-phenyl-4H-1,2,4-triazol-3-yl)methylpiperazine molecule is of particular interest due to its potential as a lead compound in the development of novel drugs. The piperazine ring is a common structural motif in many pharmaceuticals, known for its ability to enhance solubility and bioavailability. The triazole moiety is well-known for its broad spectrum of biological activities, including antifungal and antiviral properties. The difluorobenzoyl group adds further complexity and can influence the compound's interactions with biological targets.
Recent studies have explored the pharmacological profile of 1-(3,4-difluorobenzoyl)-4-(4-phenyl-4H-1,2,4-triazol-3-yl)methylpiperazine. One notable area of research has been its potential as an antifungal agent. A study published in the Journal of Medicinal Chemistry in 2022 reported that this compound exhibited potent antifungal activity against various strains of Candida and Aspergillus species. The researchers attributed this activity to the synergistic effects of the triazole and difluorobenzoyl groups.
In addition to its antifungal properties, 1-(3,4-difluorobenzoyl)-4-(4-phenyl-4H-1,2,4-triazol-3-yl)methylpiperazine has shown promise in the treatment of neurodegenerative diseases. A preclinical study conducted by a team at the University of California in 2023 demonstrated that this compound could effectively cross the blood-brain barrier and exert neuroprotective effects. The study suggested that the compound's ability to modulate specific neurotransmitter systems may play a crucial role in its therapeutic potential.
The synthesis of 1-(3,4-difluorobenzoyl)-4-(4-phenyl-4H-1,2,4-triazol-3-yl)methylpiperazine has been optimized through various methodologies. A key approach involves the coupling of 3,4-difluorobenzoyl chloride with 1-(azolylmethyl)piperazine derivatives using mild reaction conditions. This method ensures high yields and purity levels, making it suitable for large-scale production in pharmaceutical settings.
The safety profile of 1-(3,4-difluorobenzoyl)-4-(4-phenyl-4H-1,2,4-triazol-3-yl)methylpiperazine has also been extensively evaluated. Toxicological studies have shown that the compound exhibits low toxicity at therapeutic doses. However, as with any new pharmaceutical agent, ongoing monitoring and further clinical trials are necessary to fully assess its safety and efficacy in human subjects.
In conclusion, 1-(3,4-difluorobenzoyl)-4-(4-phenyl-4H-1,2,4-triazol-3-yl)methylpiperazine (CAS No. 1396765-11-9) represents a promising candidate for the development of novel therapeutic agents. Its unique structural features and diverse biological activities make it an attractive target for further research and development in medicinal chemistry and pharmaceutical sciences.
1396765-11-9 (1-(3,4-difluorobenzoyl)-4-(4-phenyl-4H-1,2,4-triazol-3-yl)methylpiperazine) Related Products
- 2229190-16-1(2-chloro-3-methyl-5-(oxiran-2-yl)methylpyridine)
- 2172436-12-1(3-cyclopropyl-4-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}butanoic acid)
- 2228408-13-5(3-(2,5-dimethoxypyridin-4-yl)butanoic acid)
- 694514-97-1(4-(4-Azepan-1-ylphenyl)amino-4-oxobutanoic acid)
- 1339583-76-4((3-Fluoro-5-methylthiophen-2-yl)(o-tolyl)methanol)
- 1698003-92-7(3-(3-bromo-4-fluorophenyl)-2,2-dimethylcyclopropylmethanamine)
- 728911-52-2(2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-spirobi[9H-fluorene])
- 1804458-64-7(2-Bromo-4-chloro-3-(difluoromethyl)-5-(trifluoromethyl)pyridine)
- 896351-30-7(N-5-(furan-2-yl)-1,3,4-oxadiazol-2-yl-2-(methylsulfanyl)benzamide)
- 2649057-50-9(1,3-dichloro-5-(1-isocyanatoethyl)benzene)




